molecular formula C11H10N2O2 B2667829 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde CAS No. 2378506-83-1

2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B2667829
CAS No.: 2378506-83-1
M. Wt: 202.213
InChI Key: LXPJFZUEZKPAFI-UHFFFAOYSA-N
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Description

2-Methoxy-3-(1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10N2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of 2-methoxybenzaldehyde with a pyrazole derivative. One common method is the reaction of 2-methoxybenzaldehyde with 1H-pyrazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-3-(1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole moiety is known to interact with biological targets through hydrogen bonding and π-π interactions, which can influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 2-(1H-Pyrazol-1-yl)benzaldehyde

Uniqueness

2-Methoxy-3-(1H-pyrazol-1-yl)benzaldehyde is unique due to the specific positioning of the methoxy and pyrazolyl groups on the benzene ring. This unique structure can result in distinct chemical and biological properties compared to its analogs. For example, the methoxy group can influence the compound’s electronic properties and reactivity, while the pyrazolyl group can enhance its biological activity .

Properties

IUPAC Name

2-methoxy-3-pyrazol-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11-9(8-14)4-2-5-10(11)13-7-3-6-12-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPJFZUEZKPAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N2C=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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